4-Bromo-2,3,5,6-tetrafluoroaniline (CAS 1998-66-9) is a highly specialized, orthogonally reactive bifunctional building block utilized in advanced organic synthesis, pharmaceutical development, and materials science. Featuring a tetrafluorophenylene core, this compound is distinguished by its extreme electron deficiency, which drastically reduces the basicity and nucleophilicity of the amine group compared to standard anilines. The para-positioned bromine atom serves as an efficient handle for transition-metal-catalyzed cross-couplings, including Suzuki, Buchwald-Hartwig, and photoredox C-S couplings. By combining high lipophilicity, strong electron-accepting properties, and selective reactivity, it serves as a critical precursor for synthesizing fluorinated active pharmaceutical ingredients (APIs), low-dimensional hybrid halide perovskites, and donor-acceptor molecules for organic light-emitting diodes (OLEDs) and nonvolatile memory devices [1].
Substituting 4-bromo-2,3,5,6-tetrafluoroaniline with unfluorinated 4-bromoaniline fundamentally alters the electronic nature of the aromatic ring, shifting it from an electron-acceptor to an electron-donor. This shift increases the pKa of the amine by nearly five orders of magnitude, making it highly nucleophilic and prone to unwanted side reactions or catalyst poisoning during cross-coupling unless strongly acidic noncovalent protection strategies are applied [1]. Furthermore, in organic electronics, the lack of fluorine atoms eliminates the deep lowest unoccupied molecular orbital (LUMO) levels required for stable charge-transfer states. Conversely, substituting with 2,3,4,5,6-pentafluoroaniline removes the crucial bromine handle, eliminating the ability to perform selective, high-yield palladium- or nickel-catalyzed cross-couplings without resorting to harsh and less predictable C-F bond activation strategies [2].
In photoredox/nickel dual catalytic C(sp2)-S cross-coupling reactions, the electron-deficient nature of 4-bromo-2,3,5,6-tetrafluoroaniline enables highly efficient oxidative addition. Unlike unfluorinated analogs, this tetrafluorinated substrate exhibits robust reactivity and affords high yields of thioethers even in the absence of added mineral acids. In contrast, standard 4-bromoaniline requires the stoichiometric addition of acids (like HBr) to protonate the amine, reduce its electron-donating character, and suppress polythiolate formation [1].
| Evidence Dimension | Requirement for acid additive in Ni-catalyzed C-S coupling |
| Target Compound Data | Exhibits facile oxidative addition and reactivity without added mineral acids |
| Comparator Or Baseline | 4-Bromoaniline (Requires HBr additive to reduce electron-donating nature and enable coupling) |
| Quantified Difference | Eliminates the absolute requirement for acidic noncovalent protection steps |
| Conditions | Photoredox/Ni dual catalytic C(sp2)-S cross-coupling with thiols at 25 °C |
Allows for milder, acid-free coupling conditions, simplifying synthetic workflows for complex or acid-sensitive thioether targets.
The presence of four strongly electron-withdrawing fluorine atoms on the aromatic ring drastically lowers the basicity of the amine group. Computational and structural data indicate a predicted pKa of approximately -0.92 for 4-bromo-2,3,5,6-tetrafluoroaniline, rendering the amine essentially non-basic under standard physiological and synthetic conditions. This is a massive shift compared to 4-bromoaniline, which has a pKa of ~3.86 .
| Evidence Dimension | Conjugate acid pKa (Basicity) |
| Target Compound Data | Predicted pKa ~ -0.92 |
| Comparator Or Baseline | 4-Bromoaniline (pKa ~ 3.86) |
| Quantified Difference | ~4.78 pKa unit reduction (nearly 100,000-fold decrease in basicity) |
| Conditions | Standard aqueous thermodynamic parameters |
Prevents unwanted amine coordination to transition metal catalysts and allows for selective derivatization of the bromo group without requiring amine protecting groups.
When utilized as a building block for donor-acceptor small molecules (e.g., phenazine-bridged triphenylamines), the tetrafluorinated core of 4-bromo-2,3,5,6-tetrafluoroaniline acts as a powerful electron acceptor. The incorporation of this highly electronegative moiety ensures a deep LUMO level and obvious HOMO/LUMO separation in the ground state. Devices fabricated with these fluorinated phenazine cores exhibit superior binary electrical conductance switching and long-term thermal stability compared to non-fluorinated or azobenzene-bridged alternatives [1].
| Evidence Dimension | Charge-transfer stability and HOMO/LUMO separation |
| Target Compound Data | Strong electron-withdrawing core yielding distinct HOMO/LUMO separation and stable nonvolatile memory effects |
| Comparator Or Baseline | Azobenzene-bridged or unfluorinated equivalents (Poor conjugate planarity and inferior data storage stability) |
| Quantified Difference | Significant improvement in long-term thermal stability and binary electrical conductance switching |
| Conditions | Small molecule-based organic electronic memory devices (e.g., TPA-ph-TPA sandwich devices) |
Critical for the procurement of precursors in optoelectronics where deep LUMO levels and long-term device stability are non-negotiable.
The extreme electron-withdrawing nature of the tetrafluorophenylene core makes this compound an ideal precursor for synthesizing deep-LUMO electron acceptors used in OLEDs, OFETs, and nonvolatile memory devices, where long-term thermal stability and distinct HOMO/LUMO separation are required [1].
The orthogonal reactivity of the bromo and amine groups allows for sequential Buchwald-Hartwig and Suzuki couplings without the need for complex amine protection strategies. This makes it a preferred building block for complex pharmaceuticals, such as highly potent RNA demethylase (FTO) inhibitors for acute myeloid leukemia [2].
The compound can be derivatized into fluorinated organic spacers (e.g., ethylammonium derivatives), where the highly fluorinated aromatic ring enhances halogen bonding and structural stability in third-generation perovskite solar cells [3].
Irritant